3-Ethenylazetidine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Ethenylazetidine hydrochloride is a chemical compound with the molecular formula C5H8ClN It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethenylazetidine hydrochloride can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the aza Paternò–Büchi reaction, which is a [2 + 2] photocycloaddition reaction between an imine and an alkene, is one of the efficient ways to synthesize functionalized azetidines . Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of specific catalysts and controlled environments to facilitate the cyclization and subsequent purification steps.
Chemical Reactions Analysis
Types of Reactions
3-Ethenylazetidine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often require controlled temperatures and specific solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
3-Ethenylazetidine hydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Ethenylazetidine hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with various biological molecules, influencing their function and activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-Ethenylazetidine hydrochloride is unique due to its specific structural features, which confer distinct reactivity and stability compared to similar compounds. Its ability to undergo diverse chemical reactions and form stable derivatives makes it a valuable compound in various fields of research and industry.
Properties
Molecular Formula |
C5H10ClN |
---|---|
Molecular Weight |
119.59 g/mol |
IUPAC Name |
3-ethenylazetidine;hydrochloride |
InChI |
InChI=1S/C5H9N.ClH/c1-2-5-3-6-4-5;/h2,5-6H,1,3-4H2;1H |
InChI Key |
DVRSOCLQCCJNKU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1CNC1.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.